molecular formula C6H10ClF2NO2 B12287302 (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride

Cat. No.: B12287302
M. Wt: 201.60 g/mol
InChI Key: YQKWVLWANBVXFE-ZAQOELHGSA-N
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Description

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride is a synthetic compound characterized by the presence of a difluorocyclopropyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride typically involves the introduction of the difluorocyclopropyl group onto a suitable amino acid precursor. One common method involves the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone and a base. The reaction proceeds under mild conditions, often in the presence of a catalyst, to yield the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the formation of by-products. Additionally, purification methods such as crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oximes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid
  • (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid methyl ester
  • (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid ethyl ester

Uniqueness

The presence of the difluorocyclopropyl group in (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding interactions. These features distinguish it from other similar compounds and make it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m1./s1

InChI Key

YQKWVLWANBVXFE-ZAQOELHGSA-N

Isomeric SMILES

C1C(C1(F)F)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1C(C1(F)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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